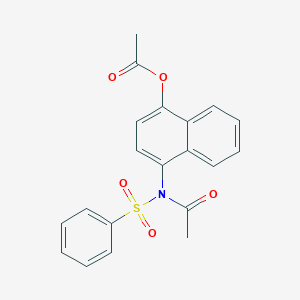![molecular formula C15H15ClN2O3S B2873493 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380062-07-5](/img/structure/B2873493.png)
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine, also known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridine derivatives and has been studied extensively for its potential applications in various fields.
Mechanism of Action
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine works by binding to and inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine increases the levels of cAMP, which can have various physiological effects depending on the tissue or cell type.
Biochemical and Physiological Effects:
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been found to have various biochemical and physiological effects depending on the tissue or cell type. In the brain, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, it has been found to inhibit cell growth and induce apoptosis (programmed cell death). In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is that it is a highly specific inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be cell type-specific, which can make it difficult to generalize its effects across different tissues or organisms.
Future Directions
There are several future directions that can be explored with 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is its potential therapeutic effects in various diseases, such as Alzheimer's disease and cancer. Another area of interest is its potential as a tool for studying the role of cAMP signaling in various physiological processes. Additionally, further optimization of the synthesis method and exploration of its structure-activity relationship can lead to the development of more potent and selective PDE4 inhibitors.
Synthesis Methods
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azetidine-3-sulfonyl chloride to yield 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Scientific Research Applications
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential applications in various fields, including neuroscience, oncology, and inflammation. In neuroscience, it has been found to have a potential therapeutic effect in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, it has been studied for its potential to inhibit the growth and proliferation of cancer cells. Inflammation is another area where 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential anti-inflammatory effects.
properties
IUPAC Name |
3-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFNSBZAUZXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)
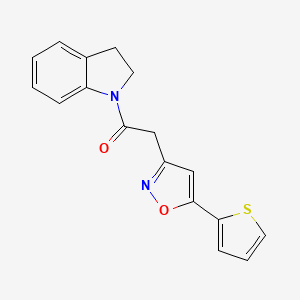
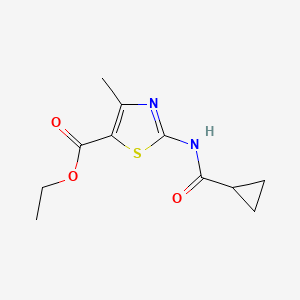
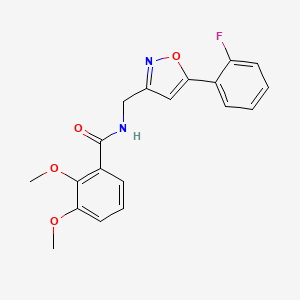
![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)
![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)
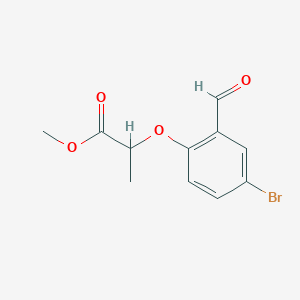
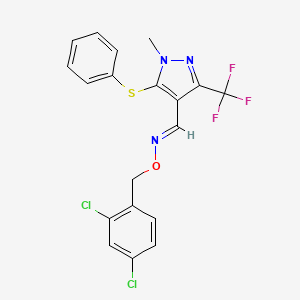
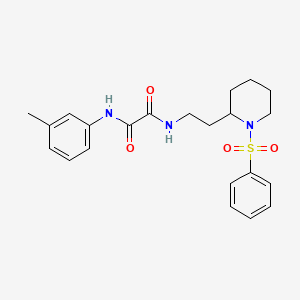
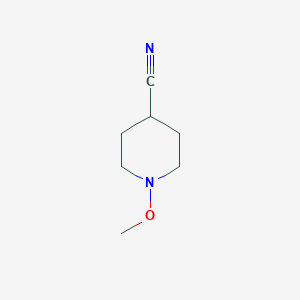
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)
